REACTION_CXSMILES
|
C([O:4][C:5]1[CH:14]=[C:13]([NH:15][C:16]([CH3:18])=[O:17])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])C=C.O.CN1C[CH2:24][CH2:23][C:22]1=O>>[OH:4][C:5]1[C:14]([CH2:24][CH:23]=[CH2:22])=[C:13]([NH:15][C:16]([CH3:18])=[O:17])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
methyl 2-allyloxy-4-acetaminobenzoate
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)NC(=O)C
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
methyl 2-allyloxy-4-acetaminobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)NC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents were heated quickly
|
Type
|
TEMPERATURE
|
Details
|
to reflux which
|
Type
|
TEMPERATURE
|
Details
|
was then maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was then cooled slightly
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1CC=C)NC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |